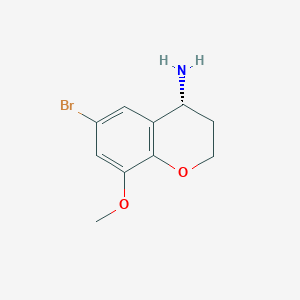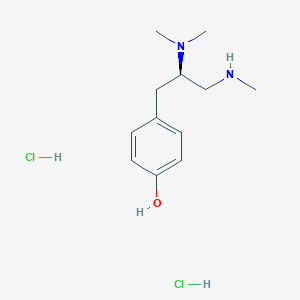
(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the reaction of phenol with dimethylamine and methylamine under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is carried out on a larger scale using advanced chemical engineering techniques. The process involves the use of reactors and other specialized equipment to maintain the required reaction conditions. The compound is then purified through various methods such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. In industry, it is utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl include other phenol derivatives with dimethylamino and methylamino groups. Examples include 4-(2-(Dimethylamino)ethyl)phenol and 4-(2-(Methylamino)ethyl)phenol.
Uniqueness: What sets ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl apart from similar compounds is its specific stereochemistry and the presence of two amino groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H22Cl2N2O |
|---|---|
Molekulargewicht |
281.22 g/mol |
IUPAC-Name |
4-[(2R)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI-Schlüssel |
KTKMKVIWSSEYJZ-NVJADKKVSA-N |
Isomerische SMILES |
CNC[C@@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Kanonische SMILES |
CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


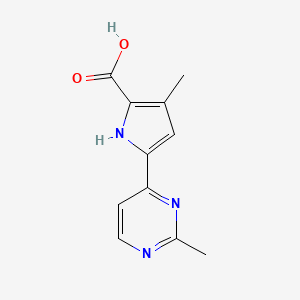
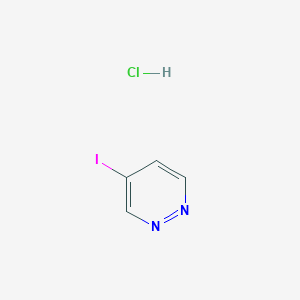



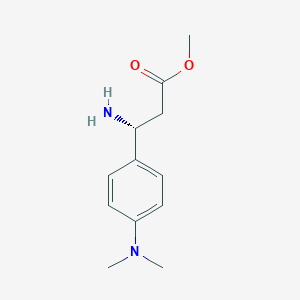

![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)

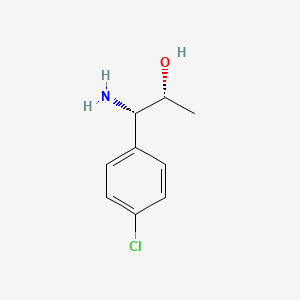
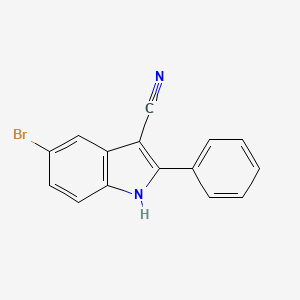
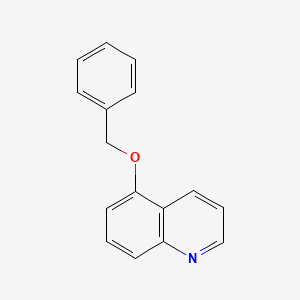
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
